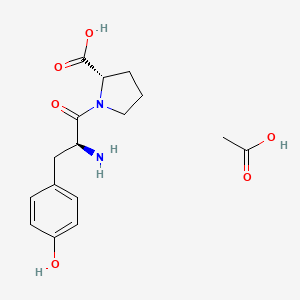

Tyr-pro acetate

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H22N2O6 |

|---|---|

Molecular Weight |

338.36 g/mol |

IUPAC Name |

acetic acid;(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C14H18N2O4.C2H4O2/c15-11(8-9-3-5-10(17)6-4-9)13(18)16-7-1-2-12(16)14(19)20;1-2(3)4/h3-6,11-12,17H,1-2,7-8,15H2,(H,19,20);1H3,(H,3,4)/t11-,12-;/m0./s1 |

InChI Key |

FMYVLDFNFMZANZ-FXMYHANSSA-N |

Isomeric SMILES |

CC(=O)O.C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)O |

Canonical SMILES |

CC(=O)O.C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)O |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies and Derivatization

Strategies for the Chemical Synthesis of Tyrosine-Proline Dipeptide Constructs

The creation of the peptide bond between tyrosine and proline is a cornerstone of synthesizing Tyr-pro acetate (B1210297). The choice of synthetic strategy significantly impacts the efficiency and outcome of the process.

Solid-Phase Peptide Synthesis (SPPS) is a widely utilized method for creating peptides, and it has been adapted for the production of Tyr-pro acetate. google.comnih.gov This technique involves anchoring the initial amino acid to a solid resin support and sequentially adding subsequent amino acids. peptide.com The use of a solid support simplifies the purification process as excess reagents and byproducts can be washed away after each step. mdpi.com

For the synthesis of this compound, specific resins and protecting groups are employed. The choice of resin, such as a chlorotrityl resin or a Rink acid resin, is crucial for the successful cleavage of the final peptide. google.com Protecting groups, like Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl), are used to prevent unwanted side reactions at the reactive amino and side-chain groups of tyrosine and proline. google.compeptide.com The coupling of the amino acids is typically facilitated by a coupling reagent, such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU). google.com

A significant challenge in the SPPS of sequences containing proline is the potential for diketopiperazine formation, a side reaction that can reduce the yield of the desired linear peptide. nih.gov The use of "safety-catch" linkers, which are stable under the standard deprotection conditions but can be cleaved by a specific chemical reaction at the end of the synthesis, can help to mitigate this issue. nih.govmdpi.com

Solution-phase peptide synthesis offers an alternative to SPPS and is particularly useful for large-scale production. In this method, the peptide is synthesized in a homogenous solution, which allows for easier monitoring and purification of intermediates. google.commdpi.com The synthesis typically involves the coupling of protected amino acid fragments to build the desired peptide chain. google.com

The synthesis of this compound in solution would involve the coupling of a protected tyrosine derivative with a protected proline derivative. The carboxyl group of one amino acid is activated, often using a carbodiimide (B86325) reagent, to facilitate the formation of the peptide bond with the amino group of the other amino acid. whiterose.ac.uk Following the coupling reaction, the protecting groups are removed to yield the final dipeptide. A key advantage of solution-phase synthesis is the ability to purify intermediates at each stage, potentially leading to a higher purity final product. whiterose.ac.uk However, this method can be more time-consuming and labor-intensive compared to SPPS due to the need for isolation and purification of intermediates. mdpi.com

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical methods to produce peptides. nih.govresearchgate.net This approach offers several advantages, including mild reaction conditions, high stereoselectivity, and the potential to avoid the use of protecting groups. researchgate.net

For the synthesis of Tyr-pro dipeptides, enzymes such as proteases can be used to catalyze the formation of the peptide bond. nih.gov For instance, a protease could be used to couple a tyrosine ester with proline. In one study, various D-amino acid-containing dipeptides, including D-Tyr-D-Pro and D-Tyr-L-Pro, were successfully synthesized using adenylation domains from nonribosomal peptide synthetases. asm.org This method demonstrated the potential for producing different stereoisomers of the Tyr-pro dipeptide. asm.org The efficiency of the enzymatic reaction can be influenced by factors such as the choice of enzyme, substrate concentrations, and reaction conditions like pH and temperature. nih.gov

| Synthesis Method | Key Features | Advantages | Disadvantages |

| Solid-Phase Peptide Synthesis (SPPS) | Peptide is assembled on a solid resin support. | Simplified purification, potential for automation. peptide.commdpi.com | Potential for side reactions like diketopiperazine formation. nih.gov |

| Solution-Phase Peptide Synthesis | Peptide is synthesized in a homogenous solution. | Easier monitoring and purification of intermediates, suitable for large-scale production. google.comwhiterose.ac.uk | More time-consuming and labor-intensive due to intermediate isolation. mdpi.com |

| Chemoenzymatic Synthesis | Utilizes enzymes to catalyze peptide bond formation. | Mild reaction conditions, high stereoselectivity, reduced need for protecting groups. nih.govresearchgate.net | Optimization of enzymatic conditions can be challenging. nih.gov |

Solution-Phase Peptide Synthesis Methodologies for this compound Production

Optimized Acetate Counterion Formation and Isolation Techniques

Following the synthesis of the Tyr-pro dipeptide, the formation of the acetate salt and its subsequent isolation are critical steps. Peptides synthesized via SPPS are often cleaved from the resin using trifluoroacetic acid (TFA), resulting in a TFA salt. genscript.commdpi.com However, for many biological applications, the acetate salt is preferred. mdpi.com

The exchange of the trifluoroacetate (B77799) counterion for acetate is typically achieved through a process called ion exchange chromatography or solid-phase extraction (SPE). mdpi.compolypeptide.com In this technique, the peptide-TFA salt is dissolved in a solution containing acetic acid and passed through a chromatography column. mdpi.com The trifluoroacetate ions are replaced by acetate ions, and the resulting this compound can be eluted from the column. polypeptide.com The purity of the final product is often assessed using High-Performance Liquid Chromatography (HPLC). polypeptide.com

Lyophilization, or freeze-drying, is the most common method for isolating the solid peptide acetate from the solution. polypeptide.com This process involves freezing the peptide solution and then reducing the surrounding pressure to allow the frozen water to sublimate directly from the solid phase to the gas phase. This technique yields a dry, stable powder of the this compound. polypeptide.com The lyophilization step also helps in controlling the water content and residual solvents in the final product. polypeptide.com

Stereochemical Control and Diastereomer Resolution in this compound Synthesis

The stereochemistry of the amino acid residues in a peptide is crucial for its biological activity. nih.gov Tyrosine and proline both have chiral centers, meaning that different stereoisomers (enantiomers and diastereomers) of the Tyr-pro dipeptide can exist. Controlling the stereochemistry during synthesis is therefore of paramount importance.

In chemical synthesis, the use of enantiomerically pure starting materials (L- or D-amino acids) is the primary method for ensuring the desired stereochemistry of the final peptide. wiley-vch.de However, racemization, the conversion of a pure enantiomer into a mixture of enantiomers, can sometimes occur during the activation and coupling steps of peptide synthesis. acs.org Careful selection of coupling reagents and reaction conditions can help to minimize racemization. acs.org

If a mixture of diastereomers is formed during the synthesis, they must be separated. This process is known as diastereomer resolution. nih.govacs.org Chromatographic techniques, such as chiral chromatography, are often employed for this purpose. gcms.cz These methods use a chiral stationary phase that interacts differently with the different diastereomers, allowing for their separation. gcms.cz The absolute configuration of the separated diastereomers can then be determined using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. nih.govacs.org

In a study on the stereoisomers of endomorphin-2 (H-Tyr-Pro-Phe-Phe-NH2), all sixteen possible stereoisomers were synthesized using Fmoc-SPPS. The study found that the natural L-configuration of the amino acids was the most suitable for binding to the μ-opioid receptor, highlighting the importance of stereochemistry for biological activity. researchgate.net

Design and Synthesis of Tyr-Pro Analogs for Structure-Activity Relationship Studies

To understand how the structure of the Tyr-pro dipeptide relates to its activity, researchers design and synthesize analogs with specific modifications. These Structure-Activity Relationship (SAR) studies provide valuable insights into the key structural features required for biological function. nih.govmdpi.com

Modifications can be made to various parts of the Tyr-pro molecule. For example, the amino acid residues themselves can be substituted. In one study, analogs of tryprostatin A, which contains a Tyr-pro diketopiperazine core, were synthesized with different L-amino acids in place of L-proline. nih.gov The results showed that the L-Tyr-L-Pro configuration was essential for its activity. nih.gov

Other modifications can include:

Substitution at the aromatic ring of tyrosine: Introducing different functional groups to the phenyl ring of tyrosine can alter its electronic properties and steric bulk.

Alkylation of the indole (B1671886) nitrogen (if tryptophan were present instead of tyrosine): This modification can impact the hydrogen bonding capabilities of the molecule. nih.gov

Substitution at the C-terminus: The C-terminal carboxyl group can be modified to an amide or other functional groups. researchgate.net

Incorporation of D-amino acids: As discussed previously, replacing L-amino acids with their D-counterparts can significantly affect the peptide's conformation and biological activity. researchgate.net

Iii. High Resolution Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are invaluable for probing the conformational landscape of Tyr-Pro acetate (B1210297). Techniques such as Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (Infrared and Raman), and Circular Dichroism (CD) provide complementary information on the structural features of the dipeptide.

High-resolution NMR spectroscopy is a powerful, non-destructive technique for determining the structure and dynamics of molecules like Tyr-Pro acetate at the atomic level. mit.edu It provides detailed information about the chemical environment, internuclear distances, and molecular motions of the dipeptide in both solution and solid phases. mit.edu

In the solid state , NMR spectroscopy can distinguish between different crystalline forms (polymorphs) by detecting subtle changes in the local chemical environment of the nuclei. researchgate.net Solid-state NMR (ssNMR) is particularly useful for characterizing pharmaceutical compounds, especially when single crystals suitable for X-ray diffraction are unavailable. researchgate.net Techniques such as high-speed magic angle spinning and multidimensional correlation spectroscopy enhance spectral resolution, allowing for the differentiation of numerous distinct chemical sites within a complex material. mit.edu For instance, in studies of proteins, ssNMR has been shown to be sensitive to structural heterogeneity and can probe the 3D arrangement of atoms. researchgate.net The chemical shifts observed in an NMR spectrum are highly sensitive to short-range changes in crystal structure and variations in the atomic environment of a molecule. researchgate.net

In solution , NMR provides insights into the conformational preferences of this compound. The analysis of chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) data allows for the determination of torsion angles and the relative orientation of the tyrosine and proline residues. Different solvents can influence the conformational equilibrium, and NMR is adept at characterizing these solvent-dependent structural changes. While direct high-resolution NMR data for this compound is not extensively detailed in the public literature, the principles of peptide NMR analysis are well-established. For example, in studies of other peptides, distinct chemical shifts are observed for different molecules in an asymmetric unit, which can differ substantially from the shifts seen in solution. nih.gov

Table 1: Representative NMR Observables and Their Structural Interpretations

| NMR Parameter | Information Provided |

|---|---|

| Chemical Shifts (δ) | Electronic environment of nuclei (¹H, ¹³C, ¹⁵N), sensitive to conformation and intermolecular interactions. |

| Coupling Constants (J) | Through-bond connectivity and dihedral angles (e.g., Karplus relationship). |

| Nuclear Overhauser Effect (NOE) | Through-space proximity of nuclei (< 5 Å), crucial for determining 3D structure. |

| Relaxation Times (T1, T2) | Molecular dynamics and tumbling rates in solution. |

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a sensitive probe for the conformational states of peptides. edinst.comnih.gov These methods measure the vibrational modes of molecules, which are intrinsic to their structure and bonding. nih.gov

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational energy levels. edinst.com It is particularly sensitive to polar functional groups and provides information on the peptide backbone conformation through the analysis of characteristic amide bands (Amide I, II, and III). acs.org The frequency of the Amide I band (primarily C=O stretching), for example, is highly sensitive to the secondary structure of the peptide.

Raman spectroscopy , on the other hand, involves the inelastic scattering of light. edinst.com While IR spectroscopy depends on a change in the dipole moment during a vibration, Raman activity requires a change in the molecule's polarizability. edinst.com This makes the two techniques complementary. edinst.comnih.gov Raman spectroscopy is particularly effective for studying non-polar moieties and can provide detailed information about the side chains of amino acids and the disulfide bonds in proteins. nih.gov

Table 2: Key Vibrational Bands for Peptide Conformational Analysis

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Description |

|---|---|---|

| Amide I | 1600-1700 | Primarily C=O stretching; highly sensitive to secondary structure. |

| Amide II | 1480-1580 | N-H bending and C-N stretching. |

| Amide III | 1220-1320 | C-N stretching and N-H bending. |

| Tyrosine Ring Modes | 830-860, 1615 | Vibrations of the phenolic ring. |

| Proline Ring Modes | Varies | Vibrations of the pyrrolidine (B122466) ring. |

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-handed circularly polarized light. nih.gov This technique is particularly well-suited for the rapid evaluation of the secondary structure of chiral molecules like peptides and proteins in solution. nih.govresearchgate.net

The peptide bond is the principal chromophore in the far-UV region (below 240 nm), and its conformation within a regular secondary structure gives rise to a characteristic CD spectrum. unito.it For example, α-helices, β-sheets, turns, and random coils all have distinct spectral signatures. unito.it The CD spectrum of this compound in solution can, therefore, provide a quantitative estimation of its secondary structural content. unito.it

The aromatic side chain of tyrosine also contributes to the CD spectrum in the near-UV region (260-320 nm), offering information about the local environment of this residue. unito.it The intensity and shape of the CD signal are sensitive to factors such as solvent polarity, pH, and temperature, making CD a valuable tool for studying conformational changes under various conditions. researchgate.net While CD provides lower resolution structural information compared to NMR or X-ray crystallography, its ease of use and sensitivity to conformational changes make it an essential technique in peptide characterization. researchgate.nethiroshima-u.ac.jp

Table 3: Characteristic CD Spectral Features for Peptide Secondary Structures

| Secondary Structure | Wavelength of Maxima/Minima (nm) |

|---|---|

| α-Helix | Negative bands at ~222 and ~208 nm, positive band at ~193 nm. |

| β-Sheet | Negative band at ~218 nm, positive band at ~195 nm. |

| Random Coil | Strong negative band near 200 nm. |

Vibrational Spectroscopy (Infrared and Raman) for Conformational Fingerprinting

Crystallographic Studies for Solid-State Structure Determination

Crystallographic techniques provide definitive information on the three-dimensional arrangement of atoms in the solid state. These methods are crucial for understanding the precise molecular geometry, intermolecular interactions, and packing of this compound in its crystalline form.

Single-crystal X-ray diffraction is the gold standard for determining the atomic-resolution structure of crystalline materials. While a specific structure for this compound is not available in public databases, studies on related compounds containing tyrosine and proline residues provide valuable insights. For example, X-ray crystallography of ruthenium-nitrosyl complexes with L-tyrosine and L-proline has revealed detailed coordination geometries and intermolecular interactions. acs.orgresearchgate.net In such studies, the precise bond lengths, bond angles, and torsion angles of the amino acid ligands are determined, along with the packing of the molecules in the crystal lattice. acs.org For a new L-tyrosine-containing single crystal, sharp peaks in the X-ray diffraction pattern confirmed its high degree of crystallinity. ijert.org This technique would be essential to definitively determine the solid-state conformation of this compound, including the geometry of the peptide bond and the interactions of the acetate counter-ion.

Powder X-ray diffraction (PXRD) is a fundamental and powerful technique for the characterization of polycrystalline materials. rigaku.com It is particularly important in the pharmaceutical sciences for identifying and distinguishing between different crystalline forms, or polymorphs, of a substance. rigaku.comtricliniclabs.com Each polymorph has a unique crystal lattice and will, therefore, produce a distinct PXRD pattern, which serves as a "fingerprint" for that specific solid form. tricliniclabs.commdpi.com

For peptide acetate salts, PXRD is used to assess crystalline integrity, screen for polymorphism, and detect phase transformations that may occur under different conditions of temperature, humidity, or pressure. rigaku.commdpi.com The stability of different polymorphic forms can have significant implications for the physical properties of the material. The PXRD pattern is characterized by the positions (in degrees 2θ) and intensities of the diffraction peaks. google.com For instance, analysis of L-tyrosine solid phases under different salt concentrations has been performed using PXRD to confirm the solid-phase identity. ua.pt Similarly, the crystal structures of various amino acids, including L-proline and L-tyrosine, have been characterized at standard conditions using PXRD prior to further thermal analysis. mdpi.com This technique is crucial for quality control and for ensuring the consistency of the solid form of this compound during its production and storage. rigaku.com

Table 4: Information Derived from Powder X-ray Diffraction

| PXRD Data | Interpretation |

|---|---|

| Peak Positions (2θ) | Related to the unit cell dimensions of the crystal lattice. |

| Peak Intensities | Related to the arrangement of atoms within the unit cell. |

| Peak Broadening | Can provide information on crystallite size and lattice strain. |

| Presence of New Peaks | Indicates a phase transformation or the presence of a new polymorph. |

| Amorphous Halo | A broad, non-distinct signal indicating the presence of non-crystalline (amorphous) material. tricliniclabs.com |

Single-Crystal X-ray Diffraction Analysis of Tyrosine-Proline Containing Compounds

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation and Structural Confirmation

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the structural analysis of peptides like this compound. By accurately measuring the mass-to-charge ratio of the intact molecule and its fragments, HRMS provides unambiguous confirmation of the elemental composition and insights into the peptide's sequence and structural integrity. The presence of the proline residue introduces distinctive fragmentation behaviors that are key to its characterization. osu.edunih.gov

Tandem mass spectrometry (MS/MS) is instrumental in verifying the amino acid sequence of this compound. In a typical MS/MS experiment using collision-induced dissociation (CID), the protonated peptide ion is isolated and then fragmented by collision with an inert gas. epfl.ch This process predominantly cleaves the peptide backbone bonds, generating a series of characteristic fragment ions.

The presence of a proline residue significantly influences the fragmentation pattern, a phenomenon often called the "proline effect". osu.edu Cleavage N-terminal to the proline residue is particularly favored, leading to an abundant y-ion corresponding to protonated proline (y₁ ion). osu.educdnsciencepub.com This is a hallmark fragmentation for peptides with a C-terminal proline.

Commonly observed fragment ions for a dipeptide like Tyr-Pro include:

b-ions: Containing the N-terminus (Tyrosine).

y-ions: Containing the C-terminus (Proline).

Immonium ions: Characteristic ions for specific amino acids, such as the immonium ion for Tyrosine (m/z 136.076) and Proline (m/z 70.065).

Internal fragments: Resulting from cleavages at both ends of an internal residue, though less common for a dipeptide. matrixscience.com

The fragmentation of proline-containing peptides can also yield unique pathways, such as the neutral loss of an oxazolone (B7731731) structure containing proline and its neighboring residue, although this is more characterized in larger peptides. nih.govacs.org The precise masses of these fragments, as determined by HRMS, allow for the confident verification of the Tyr-Pro sequence.

Table 1: Predicted Major MS/MS Fragment Ions for Protonated Tyr-Pro Predicted fragments based on established peptide fragmentation nomenclature.

| Ion Type | Sequence | Theoretical Monoisotopic Mass (m/z) | Description |

| Precursor [M+H]⁺ | Tyr-Pro | 279.134 | Protonated parent molecule |

| b₁ | Tyr | 164.071 | N-terminal fragment containing Tyrosine |

| y₁ | Pro | 116.071 | C-terminal fragment containing Proline |

| Immonium (Y) | Tyr | 136.076 | Side-chain fragment of Tyrosine |

| Immonium (P) | Pro | 70.065 | Side-chain fragment of Proline |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) provides an additional dimension of structural analysis by separating ions based on their size and shape in the gas phase before mass analysis. nih.govresearchgate.net This technique measures the rotationally averaged collision cross-section (CCS) of an ion, which is a value that reflects its three-dimensional structure. nih.goviu.edu Different conformations of the this compound ion, such as extended or more compact forms, will have distinct drift times through the ion mobility cell and thus different CCS values. acs.orgrsc.org

For peptides, the presence of proline can significantly restrict conformational flexibility due to its cyclic side chain. nih.gov IMS-MS can resolve different conformers that may exist in the gas phase, providing insights into the intrinsic structural preferences of the molecule, free from solvent effects. iu.edu Studies on proline-containing peptides have shown that even subtle changes in structure, such as cis/trans isomerization of the peptide bond preceding proline, can lead to separable species in an IMS experiment, each with a unique CCS. iu.edu This allows for the characterization of the gas-phase conformational landscape, revealing the distribution of shapes the isolated peptide ion adopts.

Tandem Mass Spectrometry (MS/MS) for Sequence Verification and Fragmentation Analysis

Theoretical and Computational Conformational Analysis

While experimental methods provide invaluable data, theoretical and computational approaches are essential for building a complete, dynamic model of this compound's structure. These methods can explore the full range of possible conformations, determine their relative energies, and simulate their behavior over time.

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are used to perform high-accuracy calculations on the electronic structure of this compound. researchgate.netresearchgate.net These calculations can map the potential energy surface of the molecule to identify its most stable three-dimensional structures, known as energy minima. researchgate.net By systematically changing the dihedral angles of the peptide backbone and side chains, researchers can locate various stable conformers (e.g., extended, folded, turn-like structures) and calculate their relative energies. researchgate.netiku.edu.tr

Furthermore, QM calculations can determine the energy barriers, or transition states, that separate these minima. researchgate.net This information is crucial for understanding the dynamics of conformational change—for instance, the energy required for the Tyr side chain to rotate or for the proline ring to pucker. Studies on similar dipeptides have used DFT to investigate how intramolecular hydrogen bonds and other non-covalent interactions stabilize specific conformations. researchgate.netresearchgate.net

Molecular Dynamics (MD) simulations offer a way to observe the motion and conformational changes of this compound over time. lido-dtp.ac.uk In an MD simulation, the peptide is typically placed in a simulated environment, such as a box of water molecules, and the forces on each atom are calculated using a molecular mechanics force field. ru.nlnih.gov Newton's laws of motion are then used to simulate the trajectory of the atoms over nanoseconds or microseconds. ru.nl

These simulations provide a detailed view of the peptide's flexibility and stability. acs.org They can reveal which conformations are most frequently sampled in solution and how the peptide interacts with its environment. For Tyr-pro, MD simulations can explore the equilibrium between the cis and trans conformations of the Tyr-Pro peptide bond, a process that is often slow and difficult to capture experimentally but has profound structural consequences. nih.govlido-dtp.ac.uk Enhanced sampling techniques, such as metadynamics, can be employed to overcome the high energy barrier of this isomerization and ensure a thorough exploration of the conformational space. lido-dtp.ac.uk

The conformational preferences of a peptide backbone are classically visualized using a Ramachandran plot, which maps the sterically allowed combinations of the phi (φ) and psi (ψ) dihedral angles. libretexts.orglibretexts.orgsu.se For most amino acids, broad regions corresponding to α-helices and β-sheets are accessible.

However, the presence of proline dramatically restricts the available conformational space. libretexts.orgnih.gov The cyclic nature of the proline side chain locks the phi (φ) angle to a narrow range, typically around -60° to -75°. nih.govpnas.org This severely limits the possible backbone conformations. The Ramachandran plot for a proline-containing dipeptide like Tyr-pro would show a much more constrained set of allowed ψ angles compared to a non-proline dipeptide. libretexts.orgnih.gov The plot effectively illustrates how the proline residue acts as a "structural lock," predisposing the peptide chain to adopt specific turn or bend structures. osu.edu The combination of computational energy landscapes and Ramachandran analysis provides a comprehensive map of the structurally feasible and energetically favorable conformations of this compound. nih.govnih.gov

Table 2: Typical Backbone Dihedral Angles for Proline Illustrative angle ranges based on known protein structures and computational studies.

| Isomer | Phi (φ) Angle Range | Psi (ψ) Angle Range | Associated Structures |

| trans | -75° to -60° | +140° to +160° | Polyproline II (PPII) helix, extended strands |

| cis | -75° to -60° | -25° to +25° | Sharp turns, Polyproline I (PPI) helix |

Iv. Mechanistic Investigations of Biological Interactions Non Clinical Focus

Enzyme-Substrate/Inhibitor Interaction Studies

The interaction of Tyr-pro acetate (B1210297) with various enzymes has been a key area of investigation, focusing on its susceptibility to enzymatic cleavage and its potential role as an enzyme inhibitor.

The Tyr-Pro peptide bond is a known target for specific proteases. Notably, HIV-1 protease preferentially cleaves the N-terminal side of proline residues, with the Tyr-Pro sequence being a recognized cleavage site. wikipedia.org This specificity has led to the use of synthetic fluorogenic substrates containing the Tyr-Pro sequence, such as DABCYL-GABA-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-EDANS, for the continuous assay of HIV-1 protease activity in vitro. eurogentec.comeurogentec.com Kinetic studies have demonstrated that HIV-1 protease exhibits conformational selectivity, preferentially cleaving the trans conformation of the Tyr-Pro bond. nih.gov While both HIV-1 and HIV-2 proteases cleave the Tyr-Pro bond, the rate of hydrolysis can vary, indicating differences in enzyme specificity. nih.gov

The degradation of peptides containing the Tyr-Pro sequence can also occur through intramolecular cyclization. researcher.lifeveeprho.com Studies on model peptides have shown that diketopiperazine (DKP) formation is a significant degradation pathway. researcher.lifenih.govacs.org For instance, a hexapeptide containing the sequence Val-Tyr-Pro-Asp-Gly-Ala was studied to understand its chemical stability, highlighting the complexity of degradation which depends on sequence and environmental factors. researchgate.netacs.org The propensity for DKP formation is influenced by the N-terminus amino acid, with those having aromatic side chains, like tyrosine, showing moderate rates of dissociation. nih.govacs.org

Kinetic analyses are crucial for understanding how Tyr-Pro and related peptides interact with enzymes. While direct studies on Tyr-pro acetate as an inhibitor are limited, research on analogous compounds provides valuable insights. For example, Tyr-Pro-Ala-NH₂ and Tyr-Pro-Ala-OH have been identified as competitive inhibitors of dipeptidyl peptidase IV (DPP IV) and aminopeptidase (B13392206) M (APM), enzymes responsible for the degradation of endomorphins. nih.gov

Kinetic parameters for the oxidation of tyrosine-containing peptides by horseradish peroxidase (HRP) have been determined. nih.gov The study showed that the initial products of polymerization, dimers, acted as competitive inhibitors for the enzyme. nih.gov Furthermore, peptides derived from food sources, such as the tripeptide Tyr-Pro-Lys from broccoli, have been identified as inhibitors of angiotensin I-converting enzyme (ACE). researchgate.net Kinetic analysis of other patatin-derived peptides, Trp-Gly (WG) and Pro-Arg-Tyr (PRY), showed they inhibited ACE through mixed-type and competitive modes, respectively. nih.gov

| Peptide | Enzyme | Inhibition Type | Kᵢ Value | Source |

| Tyr-Pro-Ala-NH₂ | DPP IV | Competitive | Micromolar Range | nih.gov |

| Tyr-Pro-Ala-NH₂ | APM | Competitive | Micromolar Range | nih.gov |

| Tyr-Pro-Ala-OH | DPP IV | Competitive | Micromolar Range | nih.gov |

| Tyr-Pro-Ala-OH | APM | Competitive | Micromolar Range | nih.gov |

| PRY | ACE | Competitive | Not Specified | nih.gov |

| WG | ACE | Mixed-Type | Not Specified | nih.gov |

| Dimerized Peptides | HRP | Competitive | 20 µM (K_d) | nih.gov |

Protease Susceptibility and Degradation Pathway Analysis in Vitro

Receptor Binding and Ligand-Target Recognition Studies

The Tyr-Pro motif is present in several biologically active peptides, and its role in receptor recognition has been explored through various binding assays.

In vitro binding assays are fundamental to characterizing the affinity of ligands for their receptors. The synthetic polypeptide tetracosactide, which contains a C-terminal Tyr-Pro sequence, functions by binding to melanocortin-2 receptors (MC2R) on adrenocortical cells. bachem.comontosight.aivulcanchem.commedsinfo.com.audrugbank.com This interaction initiates a signaling cascade leading to corticosteroid synthesis. bachem.com

Radioligand competition assays are also widely used. Studies on bombesin (B8815690) (BN) analogs, which are relevant for targeting gastrin-releasing peptide (GRP) receptors on tumors, have utilized peptides containing proline and tyrosine residues. nih.govsnmjournals.org For example, analogs such as [DTPA-Pro¹,Tyr⁴]BN and [DOTA-Pro¹,Tyr⁴]BN competitively inhibited the binding of ¹²⁵I-[Tyr⁴]BN to the GRP receptor, with IC₅₀ values in the nanomolar range. nih.gov Similarly, other bombesin analogs were evaluated for their binding affinity to GRP receptors on PC-3 cells, demonstrating dose-dependent inhibition. mdpi.com Peptides like Tyr-W-MIF-1 (Tyr-Pro-Trp-Gly-NH₂) have been shown to bind to both µ₁ and µ₂ opiate receptors. nih.gov

| Compound | Receptor | Cell Line | IC₅₀ / Kᵢ (nM) | Source |

| [DTPA-Pro¹,Tyr⁴]BN | GRP Receptor | AR42J / CA20948 | 3-9 (IC₅₀) | nih.gov |

| [DOTA-Pro¹,Tyr⁴]BN | GRP Receptor | AR42J / CA20948 | 3-9 (IC₅₀) | nih.gov |

| Ga-LW02060 | GRP Receptor | PC-3 | 5.57 ± 2.47 (Kᵢ) | mdpi.com |

| Ga-LW02080 | GRP Receptor | PC-3 | 21.7 ± 6.69 (Kᵢ) | mdpi.com |

| Lu-LW02060 | GRP Receptor | PC-3 | 8.00 ± 2.61 (Kᵢ) | mdpi.com |

| Lu-LW02080 | GRP Receptor | PC-3 | 32.1 ± 8.14 (Kᵢ) | mdpi.com |

Structural biology techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) provide atomic-level details of molecular interactions. While no specific co-crystal or cryo-EM structures of this compound bound to a target were identified in the searched literature, the importance of Tyr and Pro residues in molecular recognition is well-documented.

For instance, the crystal structure of HIV-1 protease was instrumental in understanding its cleavage of Tyr-Pro containing sequences and in the rational design of inhibitors. wikipedia.org Cryo-EM structures of other complex proteins, such as the cation-chloride cotransporter DrNKCC1, reveal that residues including Tyr and Pro are critical in forming ion-binding sites. physiology.org Similarly, cryo-EM analysis of the mitochondrial calcium uniporter showed that Pro, Trp, and Tyr residues are involved in crucial inter-protomer interactions that stabilize the complex. nih.gov In the proteasome activator, a "YΦ motif" (where Y is tyrosine) was identified by cryo-EM as key for molecular recognition and gate opening of the human 20S proteasome. nih.gov These examples underscore how structural analysis can elucidate the specific roles of Tyr and Pro residues in mediating biological interactions.

In Vitro Binding Assays (e.g., Surface Plasmon Resonance)

Cell-Based Mechanistic Studies (Excluding Efficacy/Safety, Focusing on Pathways)

Cell-based assays have provided significant insights into the mechanisms through which Tyr-Pro exerts its effects, particularly within the central nervous system and in metabolic regulation.

The dipeptide Tyr-Pro has been shown to be transportable across the blood-brain barrier and to accumulate in brain regions like the hippocampus and cerebral cortex. researchgate.netnih.gov Mechanistic studies in mice and in NE-4C nerve cells have demonstrated that Tyr-Pro stimulates the acetylcholine (B1216132) (ACh) nervous system. nih.govnih.govacs.org Specifically, Tyr-Pro was found to increase the protein expression of choline (B1196258) acetyltransferase (ChAT), the enzyme responsible for synthesizing acetylcholine, without significantly altering the expression of acetylcholinesterase (AChE), the enzyme that degrades it. nih.gov This suggests a pathway-specific effect on neurotransmitter synthesis.

Further investigation in NE-4C nerve cells revealed that this effect is mediated through the adiponectin receptor 1 (AdipoR1). Tyr-Pro acts as an AdipoR1 agonist, triggering a downstream signaling cascade involving the activation of AMP-activated protein kinase (AMPK) and ERK 1/2, which in turn promotes ChAT expression and ACh production. nih.govacs.orgnih.gov This dipeptide did not affect acetylcholine receptors, indicating its role as an "ACh accelerator" in nerve cells. nih.govacs.org

| Parameter | Brain Region | Effect of Tyr-Pro Administration | Source |

| ChAT Protein Expression | Cerebral Cortex | Significantly Increased | nih.gov |

| ChAT Protein Expression | Hippocampus | Increasing Tendency (not significant) | nih.gov |

| AChE Protein Expression | Cerebral Cortex & Hippocampus | No Significant Change | nih.gov |

In other contexts, peptide-bile acid conjugates containing the Tyr-Pro-Phe sequence have been shown to interact with M-cholinergic receptors in guinea pig ileum, reducing acetylcholine-induced contractility at higher concentrations. researchgate.net This indicates that the biological context and molecular modifications dramatically influence the mechanistic pathway engaged by Tyr-Pro containing molecules.

Cellular Uptake and Intracellular Localization Mechanisms

The cellular uptake of dipeptides such as Tyrosine-Proline (Tyr-Pro) is primarily mediated by specific transporter proteins. The proton-coupled peptide transporters, PEPT1 (SLC15A1) and PEPT2 (SLC15A2), are key players in the absorption of di- and tripeptides from the intestinal lumen and their reabsorption in the kidneys, respectively. researchgate.net These transporters move peptides across the cell membrane using a proton gradient. researchgate.net Studies on various cell types, including Chinese hamster ovary (CHO) cells, have demonstrated that Tyr-containing dipeptides, such as Prolyl-L-Tyrosine, are effectively taken up by cells. researchgate.net Once inside the cell, these dipeptides typically undergo rapid hydrolysis by intracellular peptidases, releasing the individual amino acids, Tyrosine and Proline, to join the cell's metabolic and anabolic pools. researchgate.net

The intracellular fate and localization are also influenced by motifs within the peptide sequence. For instance, the Pro-Pro-x-Tyr (PY) motif, while distinct from the simple Tyr-Pro sequence, is known to be crucial for directing proteins to the plasma membrane and intracellular membranes. nih.gov The localization of proteins containing these motifs is essential for their function, including roles in endocytosis. nih.gov

The acetate component of the compound also has distinct cellular transport and localization mechanisms. Acetate can be transported into cells and subsequently to different subcellular compartments, including mitochondria and the cytoplasm. nih.gov Within these compartments, enzymes like acetyl-CoA synthetases (ACSS1 in mitochondria, ACSS2 in cytoplasm) convert acetate to acetyl-CoA, a central molecule in metabolism and epigenetic regulation. nih.gov Studies on cardiac myocytes have shown that acetate can stimulate mitochondrial calcium uptake, indicating its direct influence on organelle function following cellular entry. researchgate.net

Table 1: Summary of Cellular Transport and Localization Mechanisms

| Component | Transport Mechanism | Intracellular Localization | Key Proteins/Factors |

|---|---|---|---|

| Tyr-Pro Dipeptide | Active Transport | Cytoplasm, followed by hydrolysis | PEPT1/2 Transporters, Intracellular Peptidases |

| PY Motif | Protein Targeting Signal | Plasma Membrane, Intracellular Organelles | N/A (Motif-driven localization) |

| Acetate | Specific Transport Systems | Cytoplasm, Mitochondria | Acetate Transporters, ACSS1, ACSS2 |

Modulation of Intracellular Signaling Pathways (e.g., Kinase Activation, Gene Expression Regulation)

The constituent parts of this compound can significantly modulate a variety of intracellular signaling pathways. Tyrosine is a fundamental residue in cell signaling, serving as a primary substrate for phosphorylation by tyrosine kinases. The activation of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), initiates cascades like the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways. nih.gov These pathways govern critical cellular processes including proliferation, differentiation, and survival. nih.govoup.com Non-receptor tyrosine kinases, such as those from the Src family, also play pivotal roles in these signaling networks. uniprot.org Furthermore, the activation of MAPKs often requires the dual phosphorylation of specific threonine and tyrosine residues within conserved motifs. oup.com

Proline metabolism has also been shown to influence signaling pathways, including the amino acid stress response and the ERK pathway. frontiersin.org Glatiramer acetate, a random polymer of four amino acids including tyrosine, has been demonstrated to induce the production of the anti-inflammatory cytokine IL-1 receptor antagonist (sIL-1Ra) in monocytes by activating both the PI3Kδ/Akt and MEK/ERK pathways in parallel. pnas.org

Acetate, once converted to acetyl-CoA, is a key modulator of gene expression through its role in epigenetics. Acetyl-CoA is the acetyl group donor for histone acetyltransferases (HATs), which acetylate histone proteins, leading to a more open chromatin structure and generally increased gene transcription. Conversely, histone deacetylases (HDACs) remove these marks. The availability of nuclear acetyl-CoA can therefore directly link the metabolic state of the cell to its gene expression profile. nih.gov Phenolic compounds, which include tyrosine derivatives, are known to modulate a wide array of inflammation-associated signaling pathways, including those involving NF-κB, MAPKs, and protein tyrosine kinases. mdpi.comresearchgate.net

Table 2: Potential Modulation of Signaling Pathways by this compound Components

| Signaling Pathway | Key Component | Potential Effect | Downstream Consequences |

|---|---|---|---|

| MAPK/ERK | Tyrosine | Phosphorylation of ERK | Regulation of cell proliferation, differentiation, survival oup.com |

| PI3K/Akt | Tyrosine | Activation via Receptor Tyrosine Kinases | Promotion of cell survival, growth, and metabolism pnas.orgmdpi.com |

| NF-κB | Tyrosine derivatives | Inhibition of activation | Anti-inflammatory response mdpi.com |

| Histone Acetylation | Acetate (via Acetyl-CoA) | Increased histone acetylation | Altered gene expression, epigenetic regulation nih.gov |

Interaction with Cellular Membranes and Transport Systems

The interaction of this compound with cellular membranes is a multifaceted process governed by the physicochemical properties of its components. The dipeptide itself interacts with transport systems embedded within the plasma membrane, such as the aforementioned PEPT1 and PEPT2 transporters, which facilitate its entry into the cell. researchgate.netjax.org The transport of dipeptides via PEPT1 is influenced by characteristics like charge, hydrophobicity, and size. researchgate.net

Beyond active transport, peptides can interact directly with the lipid bilayer. Aromatic amino acids like tyrosine can engage with membrane components, including the cholesterol backbone. nih.gov A related cyclic dipeptide, cyclo(Pro-Tyr), has been found to directly interact with and disrupt the plasma membrane in fungi by targeting the [H+]ATPase Pma1, which is located in specific membrane microdomains. biorxiv.orgbiorxiv.org This interaction leads to membrane depolarization, increased fluidity, and compromised integrity. biorxiv.org While this compound is a linear peptide, this finding highlights the potential for the Tyr-Pro structure to engage directly with membrane proteins. The presence of hydrophobic amino acids like tyrosine is a significant factor in the interaction of proteins with membrane environments. researchgate.net

The acetate ion's interaction is primarily through its transport across the membrane, after which it is metabolized. However, its transport and subsequent metabolism within mitochondria can affect membrane-associated processes, such as the regulation of mitochondrial calcium levels, which in turn can influence the contractility of cells like cardiomyocytes. researchgate.net

Biophysical Characterization of Interactions with Biomolecules

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a binding event between two molecules in solution. news-medical.net This allows for a complete thermodynamic characterization of the interaction, providing values for the binding affinity (dissociation constant, Kd), stoichiometry of binding (N), and the changes in enthalpy (ΔH) and entropy (ΔS). news-medical.netnih.gov The binding of a ligand, such as this compound, to a target biomolecule like a protein would be titrated, and the heat evolved or absorbed after each injection would be measured.

While specific ITC data for this compound binding to a particular target is not publicly available, the methodology is broadly applicable. For example, ITC has been used to characterize the binding of peptides containing proline and tyrosine residues to larger proteins. nih.govtainstruments.com The thermodynamic signature (ΔH and ΔS) provides insight into the nature of the binding forces; a negative (favorable) enthalpy change often suggests hydrogen bonding and van der Waals interactions, while a positive (favorable) entropy change can indicate the release of bound water molecules from the interacting surfaces (hydrophobic effect).

Table 3: Representative Thermodynamic Parameters Obtainable from ITC

| Parameter | Description | Information Gained |

|---|---|---|

| Kd (Dissociation Constant) | Concentration at which half the target molecules are bound. | Binding Affinity (lower Kd = higher affinity) |

| N (Stoichiometry) | Molar ratio of ligand to target in the complex. | Number of binding sites |

| ΔH (Enthalpy Change) | Heat released or absorbed upon binding. | Insight into hydrogen bonding and van der Waals forces |

| ΔS (Entropy Change) | Change in the system's disorder upon binding. | Insight into hydrophobic interactions and conformational changes |

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity

Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring molecular interactions in real-time. criver.com It provides quantitative information on the kinetics of a binding event, including the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₔ or kₒff). nsf.govnih.gov From these kinetic rates, the equilibrium dissociation constant (KD = kₔ/kₐ) can be calculated, providing a measure of binding affinity. nsf.gov

In a typical SPR experiment to study this compound, a target protein would be immobilized on a sensor chip surface. washington.edu A solution containing this compound would then be flowed over the surface, and the binding would be detected as a change in the refractive index at the surface, recorded in a sensorgram. criver.com This technique is highly sensitive and can measure a wide range of affinities, from weak (millimolar) to very strong (picomolar) interactions. ox.ac.uk While specific SPR kinetic data for this compound is not available, the technique has been successfully applied to measure the binding kinetics of various peptide-protein interactions, including those involving Tyr-Pro motifs. researchgate.netcnjournals.com For instance, SPR has been instrumental in dissecting the complex kinetics of PROTACs, which often involve peptides binding to proteins like VHL. acs.org

Table 4: Representative Kinetic and Affinity Parameters Obtainable from SPR

| Parameter | Description | Information Gained |

|---|---|---|

| kₐ (Association Rate Constant) | The rate at which the ligand binds to the target. | Speed of complex formation |

| kₔ (Dissociation Rate Constant) | The rate at which the complex breaks apart. | Stability of the complex (slower kₔ = more stable) |

| KD (Equilibrium Dissociation Constant) | The ratio of kₔ to kₐ. | Overall binding affinity |

| Response Units (RU) | Real-time signal proportional to the mass bound to the surface. | Direct observation of binding and dissociation phases |

Nuclear Magnetic Resonance (NMR) Titration for Ligand-Protein Interaction Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying protein-ligand interactions at atomic resolution. nih.gov NMR titration experiments, such as those monitoring ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra, can identify the specific amino acid residues of a protein that are involved in a binding event. researchgate.net When a ligand like this compound binds to an isotopically labeled (¹⁵N) protein, the chemical environment of the nuclei in and around the binding site changes, causing perturbations (chemical shift perturbations, or CSPs) in their corresponding peaks in the NMR spectrum. nih.govresearchgate.net

By mapping these CSPs onto the protein's structure, the binding interface or "epitope" can be precisely identified. fapesp.br The magnitude of the shifts can also be used to determine the binding affinity (Kd), particularly for weak to moderate interactions. nih.gov Other NMR techniques, such as Saturation Transfer Difference (STD) and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), are ligand-observed methods that can identify which parts of the ligand are in close contact with the protein, effectively mapping the ligand's binding epitope. fapesp.brmdpi.com For example, NMR has been used to characterize the binding epitope of Angiotensin II, a peptide containing both proline and tyrosine, with its chaperone protein Hsp70. fapesp.br

Table 5: Information from NMR Titration for Interaction Mapping

| NMR Technique | Principle | Information Provided |

|---|---|---|

| ¹H-¹⁵N HSQC Titration | Monitors chemical shift changes of protein backbone amides upon ligand addition. | Identifies protein binding site residues; can determine Kd. |

| Saturation Transfer Difference (STD) | Transfers saturation from the protein to the bound ligand. | Identifies the specific parts of the ligand in contact with the protein (ligand epitope). |

| WaterLOGSY | Observes saturation transfer from bulk water to the ligand via the protein. | Confirms binding and maps the ligand's binding interface. |

| NOESY | Measures nuclear Overhauser effects between protein and ligand protons. | Provides distance constraints for determining the 3D structure of the complex. |

V. Advanced Analytical Methodologies and Bioanalytical Techniques

Chromatographic Separations for Purity and Isomer Analysis

Chromatography is a cornerstone for the analysis of dipeptides like "Tyr-pro acetate". It allows for the separation of the target compound from impurities and the resolution of its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the purity assessment of "this compound". Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. researchgate.netnih.gov The development of a robust HPLC method involves the optimization of several parameters to achieve adequate separation of "this compound" from any synthesis-related impurities or degradation products.

Method development often starts with selecting a suitable column, typically a C18 column, and a mobile phase consisting of an aqueous component with an organic modifier like acetonitrile (B52724). mdpi.comdavidpublisher.com The addition of an ion-pairing agent, such as trifluoroacetic acid (TFA), to the mobile phase is a common practice in peptide separations to improve peak shape and resolution. mdpi.com The detection of "this compound" is typically carried out using a UV detector, leveraging the aromatic side-chain of tyrosine which absorbs light in the 250–290 nm range. nih.gov

Validation of the developed HPLC method is crucial to ensure its reliability. researchgate.net This process involves demonstrating the method's linearity, precision, accuracy, and specificity for "this compound". For instance, a method for quantifying the dipeptide Tyr-Pro in fermented milk was developed using a C18 column with a water/acetonitrile gradient containing 0.1% TFA, and detection at 215 nm. mdpi.com Similarly, a method for the simultaneous determination of "this compound" and other peptides might involve a replicate heart-cut column-switching technique on an octadecyl silane (B1218182) (ODS) column with a mobile phase of acetonitrile in 0.1% TFA containing sodium 1-octanesulfonate. nih.gov

A mixed-mode weak anion-exchange column can also be utilized for the simultaneous determination of peptides and their acetate (B1210297) counterions in a single injection, offering an advantage over traditional C18 columns where acetate retention can be challenging. fishersci.com

Table 1: HPLC Method Parameters for Dipeptide Analysis

| Parameter | Typical Setting | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 or ODS | Effective for separating peptides based on hydrophobicity. researchgate.netnih.govnih.gov |

| Mobile Phase | Acetonitrile/Water with 0.1% TFA | Organic modifier for elution, TFA as an ion-pairing agent for improved peak shape. mdpi.com |

| Detection | UV at 210-220 nm or 250-290 nm | Peptide bond absorbs at lower wavelengths; tyrosine's aromatic ring absorbs at higher wavelengths. nih.gov |

| Flow Rate | 0.2 - 1.0 mL/min | Standard flow rate for analytical HPLC. mdpi.comdavidpublisher.com |

| Temperature | Ambient or controlled (e.g., 28°C) | Temperature can affect retention times and selectivity. mdpi.com |

The constituent amino acids of "this compound," tyrosine and proline, are chiral. Therefore, the dipeptide can exist in different stereoisomeric forms (e.g., L-Tyr-L-Pro, D-Tyr-L-Pro, L-Tyr-D-Pro, D-Tyr-D-Pro). These stereoisomers can have different biological activities, making their separation and quantification essential. Chiral chromatography is the primary method for resolving these stereoisomers.

This can be achieved through direct or indirect methods. The direct method involves the use of a chiral stationary phase (CSP). Crown ether-based CSPs have proven effective for resolving chiral analytes with primary amino groups. researchgate.net For instance, the separation of tetrapeptide stereoisomers has been achieved using crown ether CSPs in reversed-phase mode. researchgate.net Another approach involves chiral ligand exchange chromatography (CLEC), where a chiral selector is added to the mobile phase or immobilized on the stationary phase. chromatographyonline.com

Indirect methods involve derivatizing the dipeptide with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. However, direct methods are often preferred as they require less sample preparation. Gas chromatography (GC) on a chiral column, such as CHIRALDEX G-TA, can also be used for the enantiomeric separation of proline after derivatization.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Capillary Electrophoresis for High-Resolution Separation and Characterization

Capillary electrophoresis (CE) offers a high-resolution alternative to HPLC for the analysis of peptides like "this compound". nih.gov CE separates molecules based on their charge-to-mass ratio in a narrow capillary filled with a background electrolyte (BGE). nih.govresearchgate.net This technique is particularly well-suited for polar compounds and provides a different separation mechanism than RP-HPLC, making it a complementary technique. researchgate.net

For the enantioseparation of the constituent amino acids, chiral ligand exchange capillary electrophoresis (CLE-CE) can be employed. chromatographyonline.com In this technique, a chiral ligand, such as a chiral ionic liquid like 1-ethyl-3-methyl imidazole (B134444) L-tartrate, forms diastereomeric complexes with the enantiomers in the presence of a metal ion, leading to their separation. chromatographyonline.com The optimization of CE parameters such as BGE composition, pH, applied voltage, and temperature is crucial for achieving successful separation. researchgate.net

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with a detection method, provide comprehensive analysis of "this compound".

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and quantification of "this compound". davidpublisher.com The LC system separates the dipeptide from other components in a mixture, and the mass spectrometer provides mass-to-charge ratio (m/z) information, confirming the identity of the compound and enabling its quantification. davidpublisher.com Tandem mass spectrometry (MS/MS) can further provide structural information by fragmenting the parent ion and analyzing the resulting daughter ions. csic.es For example, LC-MS/MS has been used for the identification of dipeptides in complex matrices like dry-cured ham. csic.es An analytical method using LC-MS was developed and validated for the quantification of glatiramer acetate and its constituent amino acids, including tyrosine. davidpublisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of "this compound," typically after derivatization to increase its volatility. acs.org For instance, GC-MS has been used to identify volatile compounds generated from the Maillard reaction of dipeptides, including those containing proline. acs.org Derivatization with reagents like heptafluorobutyl chloroformate followed by GC-MS analysis on a chiral column can be used for the enantiomeric separation of secondary amino acids like proline. nih.gov

Bioanalytical Method Development for In Vitro and Ex Vivo Sample Analysis (Excluding Clinical Samples)

The analysis of "this compound" in biological matrices such as cell cultures (in vitro) or tissue homogenates (ex vivo) requires the development of sensitive and selective bioanalytical methods. These methods are essential for studying the dipeptide's absorption, distribution, and metabolism.

Quantitative analysis of "this compound" in biological matrices often involves LC-MS/MS due to its high sensitivity and selectivity. unimi.it Method development for bioanalytical applications requires careful sample preparation to remove interfering substances from the matrix. Protein precipitation is a common sample preparation technique. unimi.it

A sensitive and specific LC-MS/MS assay was developed for the determination of histidine-containing dipeptides in rat plasma and tissue homogenates, which involved protein precipitation with perchloric acid. unimi.it The use of an internal standard is crucial for accurate quantification to compensate for matrix effects and variations in sample processing. unimi.it For instance, a study on the oral administration of Ser-Tyr in mice involved determining amino acid concentrations in the cerebral cortex, liver, and serum using HPLC after deproteinization with perchloric acid. tandfonline.comtandfonline.com Another study used APDS derivatization followed by LC-qTOF/MS for the highly sensitive detection of Tyr-Pro in mouse plasma and brain homogenate. researchgate.net

Table 2: Bioanalytical Method Parameters for Tyr-Pro Analysis in Biological Samples

| Parameter | Technique | Details | Reference |

|---|---|---|---|

| Sample Preparation | Protein Precipitation | Use of perchloric acid to remove proteins from plasma and tissue homogenates. | unimi.ittandfonline.com |

| Separation | LC-MS/MS | Provides high sensitivity and selectivity for quantification in complex matrices. | unimi.it |

| Derivatization | APDS Derivatization | Enhances detection sensitivity for LC-qTOF/MS analysis. | researchgate.net |

| Quantification | Internal Standard Method | Compensates for matrix effects and procedural variability. | unimi.it |

Metabolite Identification and Profiling from In Vitro/Ex Vivo Studies

The characterization of metabolic pathways is a critical component of preclinical development, providing insights into the biotransformation a compound is likely to undergo in vivo. In vitro and ex vivo models are instrumental in this early assessment, helping to identify potential metabolites and compare metabolic profiles across different species. nuvisan.com While direct metabolic studies on the dipeptide this compound are not extensively detailed in the public domain, its metabolic fate can be inferred by examining the biotransformation of its constituent parts—Tyrosine and Proline—and by drawing parallels with structurally related peptides and acetate esters. Standard in vitro systems for such evaluations include subcellular fractions (e.g., liver microsomes), cellular models (e.g., hepatocytes, Caco-2 cells), and tissue homogenates. escientificpublishers.comresearchgate.net

Research indicates that the primary routes of metabolism for a compound like this compound would likely involve hydrolysis of the acetate group, followed by enzymatic cleavage of the peptide bond and subsequent phase I and phase II modifications of the individual amino acids.

Metabolic Fate of the Tyrosine Moiety

The biotransformation of Tyrosine (Tyr) has been investigated in various in vitro systems that simulate key physiological barriers and metabolic organs.

In Vitro Intestinal Metabolism: Studies utilizing human Caco-2 cell monolayers, a well-established model for the intestinal epithelium, have demonstrated that Tyrosine undergoes biotransformation, although the process can be slow. mdpi.com The primary metabolites identified in these systems are glucuronide conjugates of Tyrosine. mdpi.com Other modifications, such as the formation of methyl and sulfate (B86663) conjugates, have also been observed, typically becoming quantifiable after longer incubation periods of 24 hours. mdpi.comresearchgate.net

In Vitro Hepatic Metabolism: The liver is the principal site of drug metabolism. However, studies employing the human hepatoma cell line HepG2 have shown that Tyrosine is metabolized to a limited extent. mdpi.comresearchgate.net Research indicates that after 18 hours of incubation, less than 10% of the parent Tyrosine is converted into its glucuronidated form. mdpi.comresearchgate.net

In Vitro Colonic Metabolism: The gut microbiota can also play a significant role in the metabolism of ingested compounds. In vitro models of colonic fermentation have shown that Tyrosine can be degraded by microbial action to produce 2-(4′-hydroxyphenyl) acetic acid. mdpi.com

Table 1: Summary of Tyrosine Metabolites Identified in In Vitro Models

| In Vitro System | Metabolites Identified | Key Research Findings | Citation |

|---|---|---|---|

| Human Caco-2/TC7 Cells | Tyr-glucuronide, Tyr-sulfate, Methyl-Tyr | Slow conjugation reactions observed. Glucuronides are the major metabolites, while sulfate and methyl conjugates are quantifiable after 24 hours. | mdpi.com |

| Human HepG2 Cells | Tyr-glucuronide | Poor metabolism, with less than 10% of Tyrosine being glucuronidated after 18 hours of incubation. | mdpi.comresearchgate.net |

| Colonic Fermentation Model | 2-(4′-hydroxyphenyl) acetic acid | Identified as a fermentation product of Tyrosine by gut microbiota. | mdpi.com |

Metabolism of the Peptide Structure and Acetate Moiety

Peptide Bond Cleavage: Linear peptides are generally susceptible to degradation by peptidases present in biological matrices. In vitro studies using rat plasma have been employed to assess the stability of various Tyr-containing peptides. nih.gov For instance, research on a synthetic octapeptide showed that its linear form was subject to metabolic degradation, while cyclization significantly improved its stability, underscoring the role of peptidases. nih.gov Similarly, mouse kidney membrane preparations have been used as an in vitro system to identify metabolic cleavage products of peptide analogs. unimi.it

Hydrolysis of the Acetate Group: Acetate esters are often rapidly hydrolyzed in vitro. Studies on the related compound, hydroxytyrosyl acetate, using HepG2 cells, have shown that it is extensively converted to free hydroxytyrosol. researchgate.net This free form is then available for subsequent phase II metabolic reactions, such as glucuronidation. researchgate.net By analogy, this compound would likely undergo initial hydrolysis to yield the Tyr-Pro dipeptide and acetate. The released acetate can then enter central metabolism by being converted to acetyl-CoA via the action of acyl-CoA short-chain synthetases. frontiersin.org

Table 2: In Vitro Stability and Metabolism of Tyr-Containing Peptides

| Peptide/Analog | In Vitro System | Key Findings | Citation |

|---|---|---|---|

| [Des-Gly10,Tyr5(OMe),D-Leu6,Aze-NHEt9]GnRH | Mouse Kidney Membrane Preparations | Exhibited enhanced metabolic stability compared to leuprolide. Major metabolites identified were a tripeptide and a pentapeptide, indicating cleavage by endopeptidases. | unimi.it |

| TY027 (Linear Octapeptide) | Rat Plasma | Demonstrated susceptibility to metabolic degradation with a half-life of 4.8 hours. | nih.gov |

| TY038 (Cyclic Octapeptide) | Rat Plasma | Showed significantly improved metabolic stability, with over 70% remaining intact after 24 hours, highlighting the effect of structural modification on peptidase resistance. | nih.gov |

| Hydroxytyrosyl Acetate | Human HepG2 Cells | Largely converted into free hydroxytyrosol, which was then metabolized. Small amounts of glucuronidated hydroxytyrosyl acetate were also detected. | researchgate.net |

Vi. Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly using density functional theory (DFT), have been instrumental in understanding the intrinsic properties of the Tyr-Pro dipeptide. researchgate.netiku.edu.tr These studies often involve optimizing the molecular structure in the ground electronic state to determine its most stable conformation. researchgate.net Methods like DFT with the B3LYP functional and various basis sets such as 6-31G(d,p) and 6-31++G(d,p) are commonly employed for these investigations. researchgate.netiku.edu.tr

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). numberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy gap between the HOMO and LUMO is a significant parameter, with a smaller gap suggesting higher reactivity. scirp.org For Tyr-Pro and related peptides, FMO analysis helps in understanding their potential interactions with biological targets. protheragen.aiactascientific.com The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attacks. mdpi.com

| Concept | Description | Significance in Tyr-Pro Studies |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost molecular orbital containing electrons. mdpi.com | Indicates the molecule's ability to donate electrons in a reaction. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is empty of electrons. mdpi.com | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity. scirp.org |

Electrostatic potential (ESP) surface mapping illustrates the charge distribution on the molecular surface, which is crucial for understanding non-covalent interactions, particularly hydrogen bonding and electrostatic interactions with receptor sites. researchgate.netlibretexts.org In an ESP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack. researchgate.netlibretexts.org For Tyr-Pro peptides, ESP maps can identify the charged and polar regions, such as the carboxyl and amino groups, as well as the phenolic hydroxyl group of tyrosine, which are key for molecular recognition. nih.gov These maps are generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. libretexts.org

Frontier Molecular Orbital Analysis

Molecular Docking and Virtual Screening for Target Identification

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. scirp.org This method is extensively used in virtual screening to identify potential biological targets for a given compound or to find new lead compounds for a known target. researchgate.netnih.gov For Tyr-Pro acetate (B1210297), docking studies can help identify potential protein targets by evaluating the binding affinity and interaction patterns within the active site of various receptors. unisa.it The process involves placing the ligand in the binding site of the protein and calculating a scoring function to estimate the binding free energy. Interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces are analyzed to understand the stability of the ligand-protein complex. nih.govmdpi.com

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the conformational behavior of molecules over time, offering insights into their stability and flexibility. researchgate.netd-nb.info For Tyr-Pro containing peptides, MD simulations can reveal the range of accessible conformations in different environments, such as in a vacuum or in solution. researchgate.net These simulations are crucial for understanding how the peptide adapts its shape to interact with a binding partner. researchgate.net Parameters like the root-mean-square deviation (RMSD) are monitored to assess the structural stability of the system throughout the simulation. mdpi.com A stable RMSD value over time suggests that the system has reached equilibrium. researchgate.net MD simulations have been used to study the conformational landscape of related cyclic dipeptides like cyclo(Tyr-Pro), revealing the coexistence of different structural families. researchgate.net

| Application | Description | Key Insights |

|---|---|---|

| Conformational Analysis | Exploring the different shapes a molecule can adopt. researchgate.netnih.gov | Identifies stable and low-energy conformations of the Tyr-Pro dipeptide. researchgate.net |

| Stability Assessment | Evaluating the structural integrity of the molecule over time. researchgate.netmdpi.com | Determines the conformational stability of Tyr-Pro in various environments. d-nb.info |

| Interaction Dynamics | Simulating the binding process and interactions with a target molecule. researchgate.net | Reveals the dynamic nature of hydrogen bonds and other key interactions. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand Design Principles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying the physicochemical properties or structural features (descriptors) that are critical for activity, QSAR models can predict the activity of new, untested compounds. nih.gov For inhibitors based on the Tyr-Pro scaffold, QSAR studies can guide the design of more potent and selective ligands. arabjchem.org The process involves building a model using a training set of molecules with known activities and then validating the model's predictive power with a test set. arabjchem.org This approach helps in understanding which molecular modifications are likely to enhance the desired biological effect. researchgate.net

De Novo Design Strategies Based on Tyr-Pro Scaffolds

De novo design involves the computational creation of novel molecules with desired properties from scratch, rather than modifying existing ones. nih.govresearchgate.net The Tyr-Pro motif can serve as a valuable scaffold in such design strategies due to its defined conformational properties. nih.gov For instance, the Tyr-Pro-Tyr motif has been used as a mimic for other molecular structures in the design of single-chain antibodies. nih.gov De novo design algorithms can assemble fragments or build molecules atom-by-atom within a specified binding site, aiming to optimize interactions with a target protein. escholarship.org These strategies have been successfully used to design proteins that bind to specific small molecules and to create synthetic prion domains. escholarship.orgpnas.org The structural rigidity and functional groups of the Tyr-Pro unit make it an attractive building block for designing new bioactive peptides and peptidomimetics.

Vii. Degradation Pathways and Stability Profiling Non Safety

Hydrolytic Stability under Varying pH Conditions

The hydrolytic stability of peptides is significantly dependent on the pH of the solution. The peptide bond between the tyrosine and proline residues in Tyr-pro acetate (B1210297) can undergo hydrolysis, leading to the formation of the individual amino acids, tyrosine and proline. The rate of this hydrolysis is influenced by both specific acid and specific base catalysis.

In acidic conditions (pH below 3), the peptide bond is susceptible to acid-catalyzed hydrolysis. nih.gov Conversely, in alkaline conditions (pH above 7), base-catalyzed hydrolysis becomes the predominant degradation pathway. nih.gov The presence of the proline residue can influence the rate of hydrolysis. Studies on peptides containing an Asp-Pro bond have shown this particular bond to be exceptionally labile to acid hydrolysis. researchgate.net While the Tyr-Pro bond is generally more stable, the conformational constraints imposed by the proline ring can affect the susceptibility of the adjacent peptide bond to cleavage.

The acetate counter-ion can also play a role in the stability of Tyr-pro acetate in solution by influencing the pH and acting as a buffer. Acetate buffers have been shown to affect the stability of peptides, with some peptides showing enhanced stability at specific pH ranges within an acetate buffer system. nih.gov For instance, octreotide, a somatostatin (B550006) analog, exhibits better stability in acetate buffers at pH 4.0. nih.gov The optimal pH for the stability of many peptides in aqueous solution is often found in the weakly acidic range, typically between pH 4 and 6, where both acid and base catalysis are minimized. proimmune.com

A generalized representation of the effect of pH on the degradation rate constant of a peptide is shown in the table below, illustrating the typical "U-shaped" curve where the minimum degradation rate is observed at an optimal pH.

Table 1: Representative pH-Dependent Degradation of a Dipeptide in Aqueous Solution

| pH | Relative Degradation Rate Constant (k_rel) |

|---|---|

| 2.0 | 15.2 |

| 3.0 | 5.8 |

| 4.0 | 1.2 |

| 5.0 | 1.0 |

| 6.0 | 2.5 |

| 7.0 | 8.0 |

| 8.0 | 20.5 |

This table presents illustrative data for a generic dipeptide to demonstrate the typical pH-rate profile and does not represent specific experimental data for this compound.

Enzymatic Degradation Kinetics and Identification of Metabolites in Controlled Environments

In biological systems or in the presence of enzymes, this compound can be subject to enzymatic degradation. The peptide bond between tyrosine and proline can be cleaved by various proteases. The kinetics of this enzymatic degradation and the resulting metabolites are specific to the enzyme(s) present.

The Tyr-Pro sequence is not a common cleavage site for some of the most well-known proteases like trypsin and chymotrypsin (B1334515), which typically cleave after basic (lysine, arginine) or large hydrophobic (phenylalanine, tryptophan, tyrosine) residues, respectively. However, the cleavage after tyrosine by chymotrypsin can be influenced by the succeeding proline residue, which is known to restrict the conformational flexibility required for optimal enzyme-substrate binding.